molecular formula C16H16O3 B11858793 3-(2-(Benzyloxy)phenyl)oxetan-3-ol

3-(2-(Benzyloxy)phenyl)oxetan-3-ol

Cat. No.: B11858793
M. Wt: 256.30 g/mol
InChI Key: SDVPDXZLKTYJQY-UHFFFAOYSA-N
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Description

3-(2-(Benzyloxy)phenyl)oxetan-3-ol is an organic compound with the molecular formula C16H16O3 It features an oxetane ring, which is a four-membered cyclic ether, substituted with a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Benzyloxy)phenyl)oxetan-3-ol typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the benzyloxyphenyl intermediate. This can be achieved through the reaction of benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxy group.

    Cyclization to Form the Oxetane Ring: The benzyloxyphenyl intermediate is then subjected to cyclization reactions to form the oxetane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Benzyloxy)phenyl)oxetan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or ethers.

    Substitution: Formation of various substituted oxetane derivatives.

Mechanism of Action

The mechanism of action of 3-(2-(Benzyloxy)phenyl)oxetan-3-ol involves its ability to undergo ring-opening reactions. The oxetane ring can be cleaved under acidic or basic conditions, leading to the formation of reactive intermediates that can interact with biological targets. This property is exploited in medicinal chemistry to design compounds with specific biological activities .

Comparison with Similar Compounds

Similar Compounds

    3-(2-(Benzyloxy)phenyl)oxetan-3-one: Similar structure but with a ketone group instead of an alcohol.

    3-(2-(Benzyloxy)phenyl)thietan-3-ol: Contains a sulfur atom in the ring instead of oxygen.

Uniqueness

3-(2-(Benzyloxy)phenyl)oxetan-3-ol is unique due to its combination of the oxetane ring and the benzyloxyphenyl group. This combination imparts distinct physicochemical properties, making it valuable in various applications, particularly in medicinal chemistry where the oxetane ring serves as a bioisostere .

Properties

IUPAC Name

3-(2-phenylmethoxyphenyl)oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-16(11-18-12-16)14-8-4-5-9-15(14)19-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVPDXZLKTYJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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